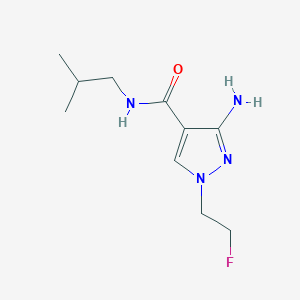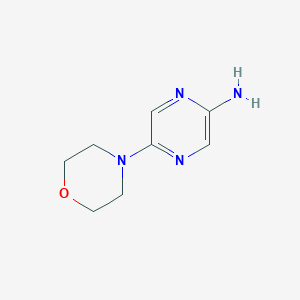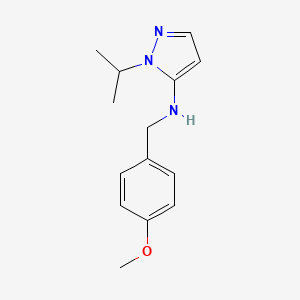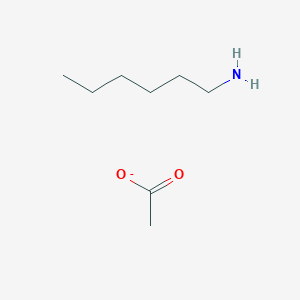![molecular formula C13H14FNO2S B11734760 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol](/img/structure/B11734760.png)
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol is an organic compound with the molecular formula C15H16FNO2 This compound features a fluorinated thiophene ring, an aminomethyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorinated Thiophene Intermediate: The starting material, 5-fluorothiophene, undergoes a series of reactions to introduce the methyl group at the 2-position.
Aminomethylation: The fluorinated thiophene intermediate is then reacted with formaldehyde and a primary amine to form the aminomethyl group.
Coupling with Methoxyphenol: The aminomethylated intermediate is coupled with 6-methoxyphenol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The fluorinated thiophene ring and the aminomethyl group are crucial for its binding affinity to these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-({[(5-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol: Similar structure but with a methyl group instead of a thiophene ring.
2-Methoxy-5-((phenylamino)methyl)phenol: Lacks the fluorine and thiophene moieties.
Uniqueness
2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol is unique due to the presence of the fluorinated thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C13H14FNO2S |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-[[(5-fluorothiophen-2-yl)methylamino]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C13H14FNO2S/c1-17-11-4-2-3-9(13(11)16)7-15-8-10-5-6-12(14)18-10/h2-6,15-16H,7-8H2,1H3 |
InChI Key |
VKMFVEZTSBIJAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)

![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)


![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734738.png)
![1-(difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734739.png)
![methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B11734742.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734749.png)
![4-[1-(Aminomethyl)cyclobutyl]aniline](/img/structure/B11734768.png)
![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734773.png)
